molecular formula C14H18O3 B14813432 4-Tert-butoxy-3-cyclopropoxybenzaldehyde

4-Tert-butoxy-3-cyclopropoxybenzaldehyde

Cat. No.: B14813432
M. Wt: 234.29 g/mol
InChI Key: VTYGWFDDRMDUFQ-UHFFFAOYSA-N
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Description

4-Tert-butoxy-3-cyclopropoxybenzaldehyde is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . It is characterized by the presence of a tert-butoxy group and a cyclopropoxy group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-Tert-butoxy-3-cyclopropoxybenzaldehyde involves the reaction of tert-butyl alcohol and benzaldehyde under acidic conditions . The reaction typically proceeds through a condensation mechanism, where the tert-butyl group is introduced to the benzaldehyde. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-Tert-butoxy-3-cyclopropoxybenzaldehyde undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Tert-butoxy-3-cyclopropoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Tert-butoxy-3-cyclopropoxybenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity. The tert-butoxy and cyclopropoxy groups can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

4-Tert-butoxy-3-cyclopropoxybenzaldehyde can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]benzaldehyde

InChI

InChI=1S/C14H18O3/c1-14(2,3)17-12-7-4-10(9-15)8-13(12)16-11-5-6-11/h4,7-9,11H,5-6H2,1-3H3

InChI Key

VTYGWFDDRMDUFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)C=O)OC2CC2

Origin of Product

United States

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